![molecular formula C22H24ClN3OS B2557381 N-(3-chloro-4-methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide CAS No. 893786-94-2](/img/structure/B2557381.png)
N-(3-chloro-4-methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide
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Overview
Description
The compound “N-(3-chloro-4-methylphenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide” is a complex organic molecule. It contains several functional groups, including an amide group (-CONH2), a sulfanyl group (-SH), and a spiro[cyclohexane-1,2’-quinazoline] group. The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the spiro[cyclohexane-1,2’-quinazoline] group. This group consists of a cyclohexane ring and a quinazoline ring connected at a single atom, which forms a ‘spiro’ configuration. This configuration can have interesting effects on the compound’s chemical properties .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by its functional groups. For example, the amide group might undergo hydrolysis or condensation reactions, while the sulfanyl group could participate in oxidation or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure and functional groups. For example, the presence of the amide group could influence its solubility in water, while the spiro configuration could affect its conformational stability .Scientific Research Applications
Synthesis and Biological Activities
The synthesis of spiro-compound derivatives, including those with structures related to N-(3-chloro-4-methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide, has led to the discovery of compounds with significant biological activities. These activities include anti-monoamine oxidase and antitumor properties, showcasing the potential therapeutic applications of these compounds in treating various conditions.
Anti-monoamine Oxidase and Antitumor Activity : Research by Markosyan et al. (2015) focused on the synthesis of 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones, demonstrating high anti-monoamine oxidase and antitumor activity. This underscores the therapeutic potential of such spiro-compounds in psychiatric and oncological disorders (Markosyan et al., 2015).
Antimicrobial Activities : Another study highlighted the antimicrobial properties of novel spiro compounds, indicating their potential as scaffolds for developing new antimicrobial agents. These findings suggest the versatility of spiro-compound derivatives in addressing a range of microbial infections (Hafez et al., 2016).
Synthesis Techniques : The research also delves into novel synthesis techniques for creating spiro-compound derivatives. Balamurugan et al. (2011) describe four-component domino reactions in water, highlighting an environmentally friendly approach to synthesizing spiro[indoline/acenaphthylene-3,4′-pyrazolo[3,4-b]pyridine derivatives. This method emphasizes the importance of green chemistry in the synthesis of biologically active compounds (Balamurugan et al., 2011).
Future Directions
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3OS/c1-15-9-10-16(13-18(15)23)24-20(27)14-28-21-17-7-3-4-8-19(17)25-22(26-21)11-5-2-6-12-22/h3-4,7-10,13,25H,2,5-6,11-12,14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXHKVCGFYHLEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3(CCCCC3)NC4=CC=CC=C42)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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